molecular formula C10H17NOS B13271333 (2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine

(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine

Cat. No.: B13271333
M. Wt: 199.32 g/mol
InChI Key: DKUFXCOZGYMKAL-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H17NOS It is characterized by the presence of a methoxyethyl group and a 3-methylthiophen-2-yl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with ethylamine in the presence of a methoxyethylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethylamine: A simpler analog with similar functional groups but lacking the thiophene ring.

    3-Methylthiophene: Contains the thiophene ring but lacks the methoxyethyl and ethylamine groups.

    N-(2-methoxyethyl)-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide: A structurally related compound with additional functional groups.

Uniqueness

(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to the combination of its methoxyethyl, ethylamine, and 3-methylthiophene moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the thiophene ring, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(3-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C10H17NOS/c1-8-4-7-13-10(8)9(2)11-5-6-12-3/h4,7,9,11H,5-6H2,1-3H3

InChI Key

DKUFXCOZGYMKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCCOC

Origin of Product

United States

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